2-ヒドロキシ-3-メチルベンゾヒドラジド

説明

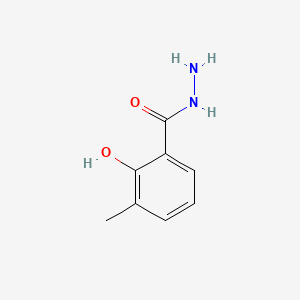

2-Hydroxy-3-methylbenzhydrazide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Hydroxy-3-methylbenzhydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-3-methylbenzhydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-methylbenzhydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

非線形光学材料

2-ヒドロキシ-3-メチルベンゾヒドラジド: は、非線形光学(NLO)材料としての可能性が研究されています。NLO材料は、レーザー技術、光通信、データストレージにおいて重要な役割を果たします。 この化合物は、420〜1100 nmのUV-Visスペクトルで透明であるため、これらの用途に適しています .

配位化学

配位化学において、2-ヒドロキシ-3-メチルベンゾヒドラジド はキレート配位子として機能することができます。 この化合物は、アゾメタン窒素原子と酸素原子を介して配位し、様々な工業的および薬学的用途を持つ金属錯体の合成に重要です .

有機合成

この化合物は、有機合成におけるアルデヒドおよびケトンの保護基として役立ちます。 この化合物は、反応性の中間体を安定化させるために使用され、より複雑な化学反応の実施を可能にします .

分光光度分析

2-ヒドロキシ-3-メチルベンゾヒドラジド: は、金属イオンの分析のための分光光度分析試薬として使用されます。 この用途は、環境モニタリングと産業品質管理の両方において重要です .

医薬品研究

2-ヒドロキシ-3-メチルベンゾヒドラジド が属するアリールセミカルバゾン類は、抗けいれん作用を示すことが示されています。 これは、新しい抗てんかん薬の開発のための道を切り開きます .

結晶工学

2-ヒドロキシ-3-メチルベンゾヒドラジド の質の高い単結晶をゆっくりと蒸発させることで成長させることができるため、結晶工学において貴重です。 これらの結晶は、X線結晶解析において、複雑な分子の構造を決定するために使用されます .

熱分析

2-ヒドロキシ-3-メチルベンゾヒドラジド: は、熱的に特性評価されており、その安定性と分解パターンを理解するために重要です。 この情報は、高温での用途において不可欠です .

材料科学

2-ヒドロキシ-3-メチルベンゾヒドラジド は、その構造的特性により、材料科学、特に特定の機械的、電気的、または熱的特性を持つ新材料の開発において使用することができます .

生化学分析

Biochemical Properties

2-Hydroxy-3-methylbenzhydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound is known to interact with enzymes such as lactate dehydrogenase, which catalyzes the reduction of 2-Hydroxy-3-methylbenzhydrazide to its corresponding hydrazone . Additionally, it can form complexes with proteins, influencing their structure and function.

Cellular Effects

2-Hydroxy-3-methylbenzhydrazide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels. It also affects gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes.

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-3-methylbenzhydrazide involves its interaction with biomolecules at the molecular level. The compound binds to enzymes and proteins through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Hydroxy-3-methylbenzhydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3-methylbenzhydrazide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Hydroxy-3-methylbenzhydrazide has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3-methylbenzhydrazide vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and metabolism . At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage . These dosage effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

2-Hydroxy-3-methylbenzhydrazide is involved in several metabolic pathways. It is metabolized by enzymes such as lactate dehydrogenase, which catalyzes its reduction to hydrazones . The compound also interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3-methylbenzhydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the use of 2-Hydroxy-3-methylbenzhydrazide in research applications.

Subcellular Localization

The subcellular localization of 2-Hydroxy-3-methylbenzhydrazide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, 2-Hydroxy-3-methylbenzhydrazide may localize to the nucleus, where it interacts with transcription factors to regulate gene expression

生物活性

2-Hydroxy-3-methylbenzhydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis of 2-Hydroxy-3-methylbenzhydrazide

The synthesis of 2-hydroxy-3-methylbenzhydrazide typically involves the reaction of 3-methyl-2-hydroxybenzoic acid with hydrazine derivatives. The process can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of 2-hydroxy-3-methylbenzhydrazide against various bacterial strains. The compound exhibits significant activity with Minimum Inhibitory Concentration (MIC) values comparable to known antibiotics. For instance, a study reported that derivatives of benzhydrazide, including 2-hydroxy-3-methylbenzhydrazide, showed potent antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Hydroxy-3-methylbenzhydrazide | 32 | Staphylococcus aureus |

| 2-Hydroxy-3-methylbenzhydrazide | 64 | Escherichia coli |

Antioxidant Activity

The antioxidant capacity of 2-hydroxy-3-methylbenzhydrazide has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Properties

Research indicates that 2-hydroxy-3-methylbenzhydrazide exhibits anticancer activity by inducing apoptosis in cancer cell lines. In vitro studies revealed that the compound inhibited cell proliferation and triggered apoptotic pathways in human cancer cells, making it a candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The biological activity of 2-hydroxy-3-methylbenzhydrazide is influenced by its structural features. Modifications to the hydrazide moiety and the introduction of various substituents have been shown to enhance or diminish its activity. For example, the presence of hydroxyl groups at specific positions on the aromatic ring significantly affects its interaction with biological targets .

Case Studies

- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several hydrazone derivatives, including 2-hydroxy-3-methylbenzhydrazide. Results indicated that structural modifications could lead to enhanced potency against resistant bacterial strains .

- Antioxidant Potential : A study exploring various hydrazides found that compounds with electron-donating groups exhibited superior antioxidant properties. This supports the hypothesis that 2-hydroxy-3-methylbenzhydrazide's hydroxyl group contributes to its radical scavenging ability .

特性

IUPAC Name |

2-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNTVIWGDXKENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184978 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30991-42-5 | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30991-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30991-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。